molecular formula C22H46N2O2 B086912 n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide CAS No. 120-41-2

n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide

Cat. No.: B086912
CAS No.: 120-41-2
M. Wt: 370.6 g/mol
InChI Key: YLWQPJKQVUOINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with additional functional groups, including an aminoethyl and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid with ethanolamine and ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:

  • Octadecanoic acid
  • Ethanolamine
  • Ethylenediamine
  • Catalysts such as sulfuric acid or hydrochloric acid

The reaction conditions often involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield octadecanoic acid derivatives, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The aminoethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s effects may be mediated through modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Octadecanamide: Lacks the aminoethyl and hydroxyethyl groups, resulting in different chemical properties and applications.

    N-(2-aminoethyl)octadecanamide: Contains the aminoethyl group but lacks the hydroxyethyl group.

    N-(2-hydroxyethyl)octadecanamide: Contains the hydroxyethyl group but lacks the aminoethyl group.

Uniqueness

n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is unique due to the presence of both aminoethyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions with other molecules and enhances the compound’s utility in various fields.

Properties

CAS No.

120-41-2

Molecular Formula

C22H46N2O2

Molecular Weight

370.6 g/mol

IUPAC Name

N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3

InChI Key

YLWQPJKQVUOINR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO

Key on ui other cas no.

120-41-2

Origin of Product

United States

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